molecular formula C14H22FN5 B11729680 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11729680
M. Wt: 279.36 g/mol
InChI Key: BZDLBJIMSDPRJH-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings substituted with fluoroethyl and methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of fluoroethyl and methylpropyl groups via nucleophilic substitution reactions. The final step usually involves the coupling of the two substituted pyrazole rings through a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

    Substitution: The fluoroethyl and methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and methylpropyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Glycopyrrolate: A compound with anticholinergic properties used in medicine.

    Memantine: A drug used to treat Alzheimer’s disease by modulating NMDA receptors.

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-12(2)11-20-14(4-7-18-20)10-16-9-13-3-6-17-19(13)8-5-15/h3-4,6-7,12,16H,5,8-11H2,1-2H3

InChI Key

BZDLBJIMSDPRJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

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